molecular formula C15H23BrN2O3 B5214282 2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol CAS No. 864409-94-9

2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol

Cat. No. B5214282
CAS RN: 864409-94-9
M. Wt: 359.26 g/mol
InChI Key: XTZGPAYZYOSBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol, also known as BDMPE, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol acts as a partial agonist at the dopamine D2 receptor and a full agonist at the 5-HT2A receptor. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have various biochemical and physiological effects, such as altering the activity of certain neurotransmitter systems, modulating the expression of certain genes, and affecting the growth and survival of certain cell types. These effects may have implications for various diseases and disorders, such as schizophrenia, depression, and cancer.

Advantages and Limitations for Lab Experiments

2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has several advantages for lab experiments, such as its high potency and selectivity for certain receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol, such as exploring its potential as a therapeutic agent for various diseases and disorders, elucidating its mechanisms of action at the molecular and cellular levels, and developing new synthetic methods for its production. Additionally, further studies are needed to investigate its potential for drug-drug interactions and its safety profile in humans.
Conclusion:
In conclusion, 2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol for various scientific and medical applications.

Synthesis Methods

2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol can be synthesized through a multi-step process involving the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with piperazine, followed by the addition of ethanol. The resulting compound can be purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor and the 5-HT2A receptor, which are involved in various physiological and pathological processes.

properties

IUPAC Name

2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O3/c1-20-14-10-15(21-2)13(16)9-12(14)11-18-5-3-17(4-6-18)7-8-19/h9-10,19H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZGPAYZYOSBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CCO)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189627
Record name 4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-1-piperazineethanol

CAS RN

864409-94-9
Record name 4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864409-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.